N'-(4-nitrophenyl)ethanimidamide
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Overview
Description
N’-(4-nitrophenyl)ethanimidamide: is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanimidamide moiety. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitrophenyl)ethanimidamide typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide. The process can be summarized as follows:
Starting Materials: 4-nitroaniline and N,N-dimethylacetamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the ethanimidamide linkage.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N’-(4-nitrophenyl)ethanimidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrophenyl)ethanimidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-aminophenyl ethanimidamide.
Substitution: Various substituted ethanimidamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N’-(4-nitrophenyl)ethanimidamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine
N’-(4-nitrophenyl)ethanimidamide has potential applications in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N’-(4-nitrophenyl)ethanimidamide depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the ethanimidamide moiety can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorophenyl)ethanimidamide: Similar structure but with a chlorine atom instead of a nitro group.
N’-(4-methylphenyl)ethanimidamide: Contains a methyl group instead of a nitro group.
N’-(4-aminophenyl)ethanimidamide: The nitro group is reduced to an amino group.
Uniqueness
N’-(4-nitrophenyl)ethanimidamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring electron-withdrawing groups. Its versatility in undergoing various chemical transformations also sets it apart from similar compounds.
Properties
CAS No. |
112777-78-3 |
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Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)ethanimidamide |
InChI |
InChI=1S/C8H9N3O2/c1-6(9)10-7-2-4-8(5-3-7)11(12)13/h2-5H,1H3,(H2,9,10) |
InChI Key |
FTMKJEGLDYVQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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